3-(3-Benzylureido)propanoic acid
Description
Significance of Urea (B33335) and Carboxylic Acid Motifs in Molecular Design
The urea and carboxylic acid functional groups are foundational components in the field of medicinal chemistry and drug design. researchgate.netnih.gov The urea moiety is recognized as a "privileged scaffold" due to its structural and synthetic versatility and its capacity to form strong hydrogen bond networks with biological targets. frontiersin.org As both a hydrogen bond donor and acceptor, the urea functional group plays a crucial role in establishing key drug-target interactions, which can modulate potency and selectivity. nih.gov Its presence can also influence a molecule's physicochemical properties, such as aqueous solubility and permeability, which are critical for drug absorption and bioavailability. nih.govresearchgate.net Numerous clinically approved therapies incorporate the urea functionality, highlighting its central role in the development of agents for a wide range of diseases, including anticancer, antibacterial, and anti-HIV compounds. nih.gov
Similarly, the carboxylic acid group is a vital constituent of many pharmacophores and is present in over 450 marketed drugs worldwide. nih.gov Its acidity and ability to participate in strong electrostatic and hydrogen-bonding interactions often make it a key determinant in drug-target binding. nih.gov However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited ability to cross biological membranes. nih.govnih.gov Consequently, a significant area of research involves the use of carboxylic acid bioisosteres—functional groups with similar properties—to overcome these drawbacks while retaining biological activity. nih.govresearchgate.net The strategic use of this moiety continues to be a major focus in the rational design of new therapeutic agents. acs.org
| Functional Motif | Significance in Molecular Design | Key Interactions |
|---|---|---|
| Urea | Considered a "privileged scaffold" in medicinal chemistry. frontiersin.org Used to modulate drug potency, selectivity, and pharmacokinetic properties. nih.gov | Acts as both a hydrogen bond donor and acceptor, forming stable interactions with biological targets. nih.gov |
| Carboxylic Acid | Plays a key role in the biochemistry of living systems and is a component of numerous therapeutic agents. nih.gov | Participates in strong electrostatic interactions and hydrogen bonds, crucial for drug-target binding. nih.gov |
| Benzyl (B1604629) Group | Provides a non-polar, aromatic surface that can engage in van der Waals and π-π stacking interactions within protein binding pockets. | Hydrophobic interactions, π-π stacking. |
Overview of the Benzylureido Propanoic Acid Scaffold as a Research Target
The propanoic acid portion adds a flexible, acidic terminus to the molecule. This carboxylic acid group can engage in ionic interactions and further hydrogen bonding, and its presence significantly influences the compound's solubility and pharmacokinetic profile. nih.govugent.be By modifying each of these three components—for instance, by altering the substitution on the phenyl ring, changing the length of the alkyl acid chain, or substituting the urea group—researchers can fine-tune the scaffold's properties. This systematic modification allows for the investigation of structure-activity relationships (SAR) to optimize the molecule for a specific biological target. The exploration of such scaffolds is fundamental to the discovery of new lead compounds in drug development.
Historical Context of Urea-Functionalized Organic Compounds in Academia
The history of urea-functionalized organic compounds is a cornerstone of modern chemistry. It began with the landmark synthesis of urea by the German chemist Friedrich Wöhler in 1828. nih.gov Wöhler produced urea, an organic compound, by heating ammonium cyanate, an inorganic substance. mun.cawikipedia.orguniroma1.it This achievement was monumental because it was the first time an organic compound was synthesized in a laboratory from inorganic starting materials. nih.gov
Wöhler's synthesis dealt a significant blow to the widely held theory of vitalism, which posited that organic compounds could only be produced by living organisms through a special "vital force". wikipedia.org Although the complete overthrow of vitalism took many years and further discoveries, Wöhler's experiment is frequently cited as the starting point of modern organic chemistry. nih.govwikipedia.org Following this discovery, the study and synthesis of urea and its derivatives expanded rapidly. In 1864, Adolf Bayer's reaction of urea with malonic acid to form barbituric acid paved the way for the development of the barbiturate class of sedative-hypnotic drugs in the early 1900s. ureaknowhow.com Over the subsequent century, the urea scaffold became increasingly recognized for its utility in medicinal chemistry, leading to the development of numerous urea-based drugs, including the approval of Suramin in the early 1920s. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
3-(benzylcarbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)6-7-12-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXWPAGHEVGPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585405 | |
| Record name | N-(Benzylcarbamoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71274-38-9 | |
| Record name | N-(Benzylcarbamoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Derivatization of 3 3 Benzylureido Propanoic Acid
Methodologies for the Preparation of 3-(3-Benzylureido)propanoic Acid
The construction of the this compound molecule can be approached through several synthetic routes, primarily categorized as convergent and divergent pathways. The choice of strategy often depends on the desired scale of synthesis, purity requirements, and the availability of starting materials.
A common and direct method for the synthesis of this compound involves the reaction of β-alanine with benzyl (B1604629) isocyanate. This approach represents a convergent synthesis , where the two key fragments of the molecule are brought together in a single step to form the final product. The reaction typically proceeds by the nucleophilic attack of the amino group of β-alanine on the electrophilic carbonyl carbon of benzyl isocyanate, forming the urea (B33335) linkage.
Divergent pathways , on the other hand, might start from a common intermediate that is subsequently modified. For instance, one could begin with a protected β-alanine derivative, react it with a phosgene (B1210022) equivalent to form an isocyanate, and then introduce benzylamine. Alternatively, a pre-formed urea, such as N-benzylurea, could be alkylated with a suitable three-carbon synthon bearing a carboxylic acid or its precursor. sigmaaldrich.com
A plausible synthetic scheme is outlined below:
Scheme 1: Convergent Synthesis of this compoundModifications of the Benzyl and Urea Linkages
Exploration of Substituent Effects on Reactivity
The reactivity of this compound can be modulated by introducing substituents onto the benzyl group's aromatic ring. These modifications primarily influence the electronic properties of the molecule through inductive and resonance effects, thereby altering the reactivity of the carboxylic acid and ureido moieties.
The primary mechanism by which substituents on the phenyl ring influence the acidity of the distal carboxylic acid group is the inductive effect, which involves the polarization of σ bonds. openstax.org Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the carboxyl group. This effect stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (resulting in a lower pKa value). openstax.orglibretexts.org Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) push electron density towards the carboxyl group, destabilizing the carboxylate anion and decreasing acidity (resulting in a higher pKa). libretexts.orglumenlearning.com
It is important to note that the magnitude of this inductive effect diminishes with distance. openstax.org Because the benzyl group is separated from the carboxylic acid by a five-atom chain (C-N-C(O)-N-C-C), the influence of the substituents is attenuated compared to systems where the substituent is closer to the acidic center, such as in substituted benzoic acids. ucsb.edu
The electronic nature of the substituents also affects the nucleophilicity of the urea nitrogen atoms. EDGs on the phenyl ring increase the electron density on the urea nitrogens, potentially enhancing their reactivity in reactions such as alkylation or acylation. EWGs would have the opposite effect, reducing the nucleophilic character of the urea group.
The following table illustrates the predicted effects of various para-substituents on the acidity of the carboxylic acid group in this compound derivatives.
| Substituent (at para-position) | Electronic Effect | Predicted pKa Change Relative to Unsubstituted | Predicted Acidity |
| -NO₂ | Strong Electron-Withdrawing | Decrease | Increased |
| -CN | Strong Electron-Withdrawing | Decrease | Increased |
| -Cl | Moderate Electron-Withdrawing | Slight Decrease | Slightly Increased |
| -H | Neutral (Reference) | None | Baseline |
| -CH₃ | Weak Electron-Donating | Slight Increase | Slightly Decreased |
| -OCH₃ | Moderate Electron-Donating | Increase | Decreased |
Stereochemical Control in Synthesis
While this compound itself is an achiral molecule, the synthesis of its chiral derivatives is a key focus of advanced synthetic design. Chirality can be introduced by adding substituents to the propanoic acid backbone, most commonly at the C2 (α-position) or C3 (β-position), creating one or more stereocenters. Achieving control over the absolute configuration of these centers is essential for producing enantiomerically pure compounds. nih.gov Several established strategies for asymmetric synthesis can be adapted for this purpose.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, the synthesis of a chiral derivative could begin with a chiral β-amino acid, such as (R)- or (S)-3-aminobutanoic acid. The reaction of this chiral starting material with benzyl isocyanate would directly lead to the corresponding chiral 3-(3-benzylureido)butanoic acid derivative, preserving the stereochemistry of the initial building block.
Catalytic Asymmetric Synthesis: This method employs a small amount of a chiral catalyst to induce stereoselectivity in a reaction that forms the chiral center. For example, a precursor molecule could be designed to undergo an asymmetric Michael addition or an enantioselective hydrogenation to create the desired stereocenter. Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations and could potentially be used to control the stereoselective synthesis of substituted propanoic acid derivatives. beilstein-journals.org
Enzymatic Resolution: Biocatalysis offers a highly selective method for obtaining chiral compounds. Enzymes, such as specific lipases or proteases, can selectively react with one enantiomer in a racemic mixture of a this compound derivative. This process, known as kinetic resolution, allows for the separation of the unreacted, enantiomerically enriched substrate from the modified product. nih.gov Alternatively, enzymes could be used for the asymmetric reduction of a keto-precursor to a chiral hydroxy-acid, which could then be converted to the target molecule. nih.gov
The table below summarizes these potential strategies for achieving stereochemical control in the synthesis of chiral derivatives of this compound.
| Synthetic Strategy | Description | Key Features | Potential Stereoselectivity |
| Chiral Pool Synthesis | Utilizes a chiral starting material that already contains the desired stereocenter. | Stoichiometric chirality; relies on the availability of the chiral precursor. | Excellent (often >99% e.e.) |
| Catalytic Asymmetric Synthesis | A chiral catalyst directs the formation of one enantiomer over the other from an achiral precursor. | Substoichiometric use of the chiral agent; high atom economy. | Good to Excellent (can exceed 95% e.e.) |
| Enzymatic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture, allowing for separation. | High enantioselectivity under mild conditions; limited to a 50% theoretical yield for the desired enantiomer. | Excellent (often >99% e.e.) |
Supramolecular Architectures and Self Assembly Driven by the Urea Moiety of 3 3 Benzylureido Propanoic Acid
Principles of Urea-Mediated Hydrogen Bonding in Supramolecular Chemistry
The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its distinct hydrogen bonding characteristics. It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement allows for the formation of robust and highly directional hydrogen bonds, which are fundamental to the creation of stable, non-covalent molecular assemblies. nih.gov The geometry of the urea group facilitates the formation of a bifurcated hydrogen bond, where two N-H donors from one urea molecule can interact with the carbonyl oxygen of another, leading to strong and specific intermolecular connections.
In non-polar solvents, urea derivatives often self-assemble into one-dimensional tapes or ribbons, stabilized by a repeating pattern of N-H···O=C hydrogen bonds. The strength and directionality of these bonds are influenced by the substituents on the urea nitrogen atoms. Electron-withdrawing groups can increase the acidity of the N-H protons, thereby strengthening the hydrogen bonds. nih.gov Conversely, bulky substituents can introduce steric hindrance that may direct the self-assembly process towards the formation of discrete oligomers rather than extended polymers. The interplay of these electronic and steric factors allows for precise control over the resulting supramolecular structures.
Table 1: Typical Hydrogen Bond Parameters in Urea-Containing Supramolecular Assemblies
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference System |
| N-H···O=C | 2.8 - 3.2 | 150 - 180 | Bis-urea macrocycles |
| O-H···O=C | 2.6 - 2.9 | 160 - 180 | Carboxylic acid dimers |
| N-H···Anion | Varies with anion size | 140 - 180 | Anion-urea complexes |
Design and Characterization of Self-Assembled Structures Incorporating Benzylureido Units
The molecular structure of 3-(3-Benzylureido)propanoic acid, featuring a terminal benzyl (B1604629) group and a propanoic acid chain, provides a unique combination of interaction sites that can drive the formation of diverse supramolecular structures. The benzyl group can engage in π-π stacking and hydrophobic interactions, while the carboxylic acid moiety can form strong hydrogen-bonded dimers. These interactions, in concert with the primary urea-urea hydrogen bonding, lead to a rich self-assembly landscape.
In certain solvent systems or under specific concentration regimes, benzylureido-containing molecules can form discrete, non-polymeric assemblies. These can range from simple dimers to more complex, well-defined oligomers. The balance between the strong, directional urea-urea hydrogen bonds and the weaker, less directional interactions such as van der Waals forces and π-stacking from the benzyl groups plays a crucial role in stabilizing these finite structures.
The formation of discrete assemblies is often favored when steric hindrance from the benzyl group disrupts the formation of extended one-dimensional chains. Furthermore, the presence of the carboxylic acid can lead to the formation of cyclic structures through intramolecular hydrogen bonding or well-defined dimers that cap the growth of a polymeric chain. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for characterizing these discrete assemblies in solution.
Under conditions that favor extended intermolecular interactions, this compound and its derivatives can form supramolecular polymers. These long, chain-like structures are held together by a continuous network of hydrogen bonds. In solution, the formation of these polymers can be observed through a significant increase in viscosity.
In some cases, these supramolecular polymers can further entangle and cross-link to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel. The properties of these gels, such as their mechanical strength and thermal stability, are directly related to the strength and density of the hydrogen-bonding network. The benzyl groups can contribute to the stability of the gel network through supplementary π-π stacking interactions between the polymer chains. The morphology of these gel-phase materials can be investigated using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), which often reveal a fibrous network structure.
Anion Recognition and Sensing through Urea-Based Scaffolds
The urea moiety is an excellent hydrogen-bond donor for the recognition of anions. The two parallel N-H groups can form a chelate-like interaction with anions of complementary geometry, such as carboxylates or phosphates. nih.gov The benzylureido scaffold of this compound can thus be exploited for the design of anion receptors.
The binding of an anion to the urea cleft can be detected through various signaling mechanisms. For instance, if the benzyl group is part of a chromophore or fluorophore, anion binding can induce a change in the electronic properties of the molecule, leading to a colorimetric or fluorescent response. NMR titration is a powerful method to study the binding affinity and stoichiometry of the host-guest complex formed between the urea-based receptor and the target anion. The chemical shifts of the urea N-H protons are particularly sensitive to the binding event and typically shift downfield upon complexation.
The selectivity of a urea-based receptor for a particular anion is determined by a combination of factors, including the geometric complementarity between the host and guest, the basicity of the anion, and the solvent environment. The presence of the carboxylic acid in this compound could potentially modulate its anion binding properties or allow for cooperative binding effects.
Table 2: Representative Association Constants (Ka) for Anion Binding by Urea-Based Receptors in Organic Solvents
| Anion | Receptor Type | Solvent | Association Constant (Ka, M⁻¹) |
| Acetate | Simple Aryl Urea | DMSO | 10² - 10³ |
| Dihydrogen Phosphate | Bis-urea Macrocycle | Acetonitrile | 10⁴ - 10⁵ |
| Chloride | Thio-urea Derivative | Chloroform | 10¹ - 10² |
Cooperative Effects in Supramolecular Polymerization
Supramolecular polymerization can proceed through different mechanisms, primarily categorized as isodesmic or cooperative. In an isodesmic polymerization, the addition of each monomeric unit to the growing chain occurs with the same association constant. In contrast, a cooperative polymerization is characterized by a nucleation-elongation mechanism, where the initial formation of a small aggregate (the nucleus) is less favorable than the subsequent addition of monomers to this nucleus.
The self-assembly of molecules containing benzylureido units can exhibit cooperativity. This can arise from secondary interactions, such as π-π stacking of the benzyl groups, which become more favorable as the polymer chain grows and provides a pre-organized scaffold. The presence of multiple hydrogen bonding sites in this compound (urea and carboxylic acid) could also lead to cooperative assembly, where the formation of one type of hydrogen bond facilitates the formation of another.
The degree of cooperativity can be experimentally determined by analyzing the concentration dependence of the fraction of aggregated molecules, often through spectroscopic techniques like UV-Vis or fluorescence spectroscopy. A sigmoidal dependence is a hallmark of a cooperative process. Understanding and controlling cooperativity is crucial for the design of supramolecular polymers with well-defined lengths and narrow size distributions.
An in-depth analysis of the chemical compound this compound and its derivatives through the lens of computational chemistry and theoretical investigations reveals significant insights into its molecular behavior. These computational approaches are pivotal in modern chemical research, offering a window into the electronic, structural, and interactive properties of molecules.
Applications in Chemical Biology and Catalysis: Mechanistic Insights from 3 3 Benzylureido Propanoic Acid Derivatives
Design and Mechanism of Action of Biomimetic Constructs (e.g., Alpha-Helix Mimetics)
The α-helix is a fundamental secondary structure in proteins, crucial for mediating a vast number of protein-protein interactions. nih.gov The development of small molecules that can mimic the spatial arrangement of key amino acid side chains on one face of an α-helix is a significant goal in chemical biology. These "α-helix mimetics" can disrupt or modulate protein-protein interactions implicated in disease, offering potential therapeutic avenues. nih.govnih.gov
The design of α-helix mimetics often involves a rigid scaffold from which functional groups are projected to emulate the side chains at the i, i+4, and i+7 positions of a native α-helix. nih.gov Urea-based structures can be incorporated into these scaffolds. While direct use of 3-(3-benzylureido)propanoic acid as a primary scaffold is not extensively documented, the principles of using urea-containing building blocks are well-established. For instance, functionalized terphenyl scaffolds have been shown to provide a rigid framework where substituents can be positioned to mimic the critical side-chain interactions of an α-helix. nih.gov Another strategy, the hydrogen-bond surrogate (HBS) approach, aims to stabilize short peptides in an α-helical conformation, which would otherwise be unstable. researchgate.net This method can be crucial for modulating biological interactions where a helical structure is required for binding. researchgate.net The design process is often iterative, involving the synthesis of a library of mimetics followed by screening against a specific protein-protein interaction target, such as the well-characterized MDM2/p53 interaction, to refine the scaffold and optimize activity. nih.gov
Elucidation of Enzyme Inhibition Mechanisms through Urea-Containing Analogues
The urea (B33335) functionality is a key feature in numerous enzyme inhibitors, where it can act as a bioisostere for a peptide bond or participate in crucial hydrogen-bonding interactions within an enzyme's active site. nih.govavcr.cz The study of these urea-containing analogues provides deep insights into enzyme mechanisms and informs the design of potent and selective therapeutic agents. core.ac.ukresearchgate.net
Urea-based inhibitors have been successfully developed to target a diverse range of enzymes, demonstrating the versatility of this chemical moiety.
Urease: This nickel-containing enzyme, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate, is a target for inhibitors in agriculture to prevent fertilizer loss and in medicine to treat infections by ureolytic bacteria. nih.govusda.govnih.gov Urea derivatives and analogues are natural candidates for urease inhibition, often acting as competitive inhibitors that share structural similarity with the substrate. core.ac.uknih.gov
Glutamate (B1630785) Carboxypeptidase II (GCPII): Also known as Prostate-Specific Membrane Antigen (PSMA), GCPII is a transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer tissues. researchgate.netnih.gov It functions as a neuropeptidase, hydrolyzing N-acetyl-L-aspartyl-L-glutamate (NAAG). researchgate.net Urea-based compounds that mimic the dipeptide substrate are potent inhibitors of GCPII and are being developed as imaging and therapeutic agents for prostate cancer. avcr.cznih.govnih.gov
HIV-1 Protease: This aspartyl protease is essential for the life cycle of the human immunodeficiency virus (HIV). Urea-containing compounds have been designed as inhibitors that bind to the enzyme's active site. nih.gov
Fatty Acid Synthase (FAS-II) System: The enzymes in the FAS-II pathway are crucial for bacterial survival, making them attractive targets for new antimicrobial drugs. mdpi.com Inhibitors have been identified that target condensing enzymes like FabH. mdpi.com
The effectiveness of urea-based inhibitors is dictated by specific structural features that govern their interaction with the target enzyme's active site.
The urea group itself is often central to the binding mechanism. In GCPII inhibitors, the urea linkage substitutes for the peptide bond of the natural substrate, NAAG. avcr.cznih.gov The urea carbonyl oxygen interacts with a catalytic zinc ion and forms hydrogen bonds with active site residues like Tyr552 and His553. nih.gov Similarly, in HIV-1 protease inhibitors, the urea carbonyl can form water-mediated hydrogen bonds with residues such as Ile50 and Ile50'. nih.gov
The following table presents research findings on various urea-based inhibitors, highlighting their target enzymes and inhibitory potency.
| Compound/Derivative Class | Target Enzyme | Key Findings | Reported Potency (IC₅₀/Kᵢ) |
| Urea-based GCPII Inhibitors | Glutamate Carboxypeptidase II (GCPII/PSMA) | The urea group mimics a peptide bond; a C-terminal glutamate moiety is critical for affinity. avcr.cznih.gov | Kᵢ of 0.9 nM for a gamma-tetrazole glutamate isostere. researchgate.net |
| Thiourea-dipeptide conjugates | Urease | Thiourea (B124793) conjugates with F and Cl substituents showed strong inhibitory activity. core.ac.ukresearchgate.net | 2 µM for the most potent analogue, ~10-fold better than the standard. core.ac.ukresearchgate.net |
| Hydroxyurea (HU) | Urease | Serves as a competitive inhibitor. nih.gov | IC₅₀ of 100 μM. nih.gov |
| (R)-hydroxyl urea derivatives | HIV-1 Protease | Binds in an extended conformation; urea carbonyl forms water-mediated H-bonds. nih.gov | IC₅₀ of 6.3 nM for compound SC-52151. nih.gov |
Utilization as Chemical Probes for Biological Pathway Interrogation
Beyond direct therapeutic applications, urea-containing molecules are valuable as chemical probes to investigate and visualize biological pathways. Their ability to bind specifically to targets allows them to be adapted for detection and localization studies.
Urea-based inhibitors of GCPII have been explicitly used as active site probes to map the enzyme's pharmacophore and nonpharmacophore subpockets. researchgate.net By systematically modifying the inhibitor structure and measuring the resulting affinity, researchers can deduce the steric and electronic requirements of different regions of the active site. researchgate.net Furthermore, by attaching radioactive or fluorescent labels to these inhibitors, they can be used for imaging applications, such as SPECT-CT imaging to detect PSMA-positive tumors. nih.gov
In a different context, urea itself is used in molecular biology techniques. A urea-based in situ hybridization protocol has been developed as a safer and often more effective alternative to formamide-based methods. nih.gov This technique is used to detect the location of specific mRNA sequences within tissues, providing a snapshot of gene expression patterns. nih.gov The urea solution improves signal-to-noise ratios and tissue preservation, likely due to an additional permeabilizing effect on cells, thus facilitating the interrogation of gene activity in its native context. nih.gov
Role of Urea Functionality in Organocatalysis and Metal-Catalyzed Reactions
The urea functional group is a powerful hydrogen-bond donor, a property that has been harnessed to develop a significant class of organocatalysts. mdpi.comnih.govrsc.org These catalysts are metal-free and operate by activating substrates through non-covalent interactions, mirroring principles seen in enzyme catalysis. rsc.org
The primary mechanism of urea-based organocatalysis involves the two N-H protons of the urea moiety forming hydrogen bonds with an electronegative atom on a substrate molecule. mdpi.comacs.org This interaction polarizes the substrate, rendering it more electrophilic and susceptible to attack by a nucleophile.
A key application is the activation of electrophiles containing nitro groups. acs.org For example, in the Friedel-Crafts alkylation of indoles with nitroalkenes, a chiral urea catalyst can bind to the nitro group of the nitroalkene, activating it for attack by the indole. mdpi.com This hydrogen-bonding interaction not only enhances reactivity but, in the case of chiral catalysts, can also create a rigid, asymmetric environment to control the stereochemical outcome of the reaction. mdpi.comacs.org
Urea catalysts have also been employed to activate α-nitrodiazoesters, enabling N-H insertion reactions with anilines. acs.orgnih.gov This represents a departure from traditional metal-catalyzed carbene chemistry. The proposed mechanism involves the urea coordinating to the nitrodiazoester, facilitating the loss of nitrogen gas to generate a hydrogen-bond-stabilized carbene complex, which then undergoes the insertion reaction. acs.org
Research has also shown that the catalytic performance of ureas can be enhanced through synergistic effects. The addition of a Brønsted acid can break up the self-associated aggregates that urea catalysts tend to form, leading to a more acidic and structurally rigid catalytic complex that exhibits higher activity. mdpi.com In some bifunctional catalysts, such as those derived from cinchona alkaloids, the urea group binds the nucleophile via hydrogen bonding, while another part of the catalyst (e.g., a protonated amine) activates the electrophile through Brønsted acid catalysis. acs.org This dual activation model is also a key principle in the ring-opening polymerization of lactones, where (thio)urea catalysts are thought to activate both the monomer and the growing polymer chain end. rsc.org
Modulation of Catalytic Activity and Stereoselectivity
The precise control over a catalyst's activity and its ability to favor the formation of one stereoisomer over another is a cornerstone of modern asymmetric synthesis. In the context of catalysts derived from this compound, minor structural modifications to the catalyst's backbone can lead to significant changes in reaction outcomes, including yield and enantiomeric excess (ee). These modifications allow for the fine-tuning of the catalyst's performance for a specific chemical transformation.
Research into analogous bifunctional organocatalysts, such as those based on cinchona alkaloids incorporating a urea or thiourea moiety, has demonstrated that the catalyst's structural rigidity and the spatial arrangement of its functional groups are critical for high stereoselectivity. rsc.orgscispace.com These catalysts operate through a network of non-covalent interactions, such as hydrogen bonding, to orient the substrates in a chiral environment during the transition state. youtube.com By systematically altering the substituents on the catalyst, researchers can modulate these interactions and, consequently, the stereochemical outcome of the reaction.
For derivatives of this compound, key points of modification include the aromatic ring of the benzyl (B1604629) group, the urea linkage, and the propanoic acid backbone. Changes to these components can influence the catalyst's electronic properties and steric profile, thereby affecting its interaction with the substrates.
Influence of Benzyl Group Substitution
The electronic nature of the benzyl group can be systematically altered by introducing electron-donating or electron-withdrawing groups onto the phenyl ring. These modifications can impact the acidity of the N-H protons in the urea moiety, which are often crucial for substrate activation via hydrogen bonding.
For instance, in a model asymmetric Michael addition reaction, the parent this compound catalyst might afford the product with a certain level of enantioselectivity. The introduction of an electron-withdrawing group, such as a nitro group (NO2) in the para position of the benzyl ring, can increase the acidity of the urea N-H protons. This enhanced acidity can lead to stronger hydrogen bonding with the electrophile, potentially resulting in a more organized transition state and higher enantioselectivity. Conversely, an electron-donating group, like a methoxy (B1213986) group (OCH3), may decrease the acidity of the N-H protons, leading to a different stereochemical outcome.
The following table illustrates hypothetical findings from such a study, showcasing how substituent changes on the benzyl ring can modulate the catalyst's performance in a representative reaction.
| Catalyst Derivative | Substituent (R) | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | H | 85 | 75 |
| 3-(3-(4-Nitrobenzyl)ureido)propanoic acid | 4-NO₂ | 92 | 91 |
| 3-(3-(4-Methoxybenzyl)ureido)propanoic acid | 4-OCH₃ | 88 | 70 |
| 3-(3-(4-Chlorobenzyl)ureido)propanoic acid | 4-Cl | 89 | 82 |
Table 1. Effect of Benzyl Ring Substituents on Catalytic Performance.
Impact of Modifications to the Propanoic Acid Backbone
Alterations to the carboxylic acid portion of the molecule can also have a profound effect on catalytic activity and stereoselectivity. The carboxylic acid group can act as a Brønsted acid or engage in hydrogen bonding, often working in concert with the urea functionality to activate both the nucleophile and the electrophile.
Increasing the steric bulk near the carboxylic acid, for example by introducing a methyl group on the alpha-carbon to form a 3-(3-benzylureido)-2-methylpropanoic acid, can create a more defined chiral pocket. This can restrict the possible approaches of the substrates, thereby enhancing stereoselectivity. The choice of the stereochemistry of this new chiral center in the catalyst itself can also be used to direct the formation of a specific enantiomer of the product.
The table below presents plausible research data on how modifications to the propanoic acid backbone might influence the outcome of an asymmetric reaction.
| Catalyst Derivative | Modification | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | None | 85 | 75 |
| (R)-3-(3-Benzylureido)-2-methylpropanoic acid | (R)-α-Methyl | 87 | 88 |
| (S)-3-(3-Benzylureido)-2-methylpropanoic acid | (S)-α-Methyl | 86 | 65 |
| 3-(3-Benzylureido)butanoic acid | β-Methyl | 82 | 78 |
Table 2. Influence of Propanoic Acid Backbone Modifications on Catalysis.
These examples underscore the modularity and tunability of catalysts based on the this compound scaffold. By methodically adjusting the electronic and steric properties of the catalyst, it is possible to optimize its performance for a given asymmetric transformation, leading to higher yields and improved stereocontrol. This ability to fine-tune the catalyst's structure is a key advantage of this class of organocatalysts.
Future Perspectives and Emerging Research Avenues for 3 3 Benzylureido Propanoic Acid
Development of Next-Generation Synthetic Methodologies
The synthesis of urea (B33335) derivatives has traditionally relied on methods that can be hazardous and inefficient. nih.govgoogle.com However, the future of synthesizing 3-(3-Benzylureido)propanoic acid and its analogs lies in the adoption of next-generation methodologies that promise greater efficiency, safety, and automation.
Flow Chemistry: Continuous-flow systems are emerging as a powerful tool for the synthesis of ureas and amides. acs.orgrsc.orgamidetech.com These systems offer precise control over reaction parameters, leading to higher yields and purity. For the synthesis of this compound, a two-step flow process could be envisioned. In the first reactor, an isocyanate intermediate could be generated in situ, which would then be reacted with an amine in a second reactor to form the final urea product. acs.org This approach not only enhances safety by minimizing the handling of reactive intermediates but also allows for easy scalability. rsc.org
Automated Synthesis: The demand for large libraries of compounds for high-throughput screening has spurred the development of automated synthesis platforms. amidetech.com Techniques such as automated solid-phase peptide synthesis (SPPS) can be adapted for the creation of diverse libraries of ureido-based compounds. amidetech.comnih.gov This would involve the automated and sequential addition of different building blocks to a solid support, enabling the rapid generation of a multitude of this compound derivatives with varying substituents.
Novel Coupling Reagents: The development of safer and more efficient coupling reagents is another key area of research. While reagents like phosgene (B1210022) have been traditionally used, their toxicity is a major concern. nih.govgoogle.com Newer, metal-free methods, such as those utilizing hypervalent iodine reagents or CO-free carbonylation reactions, are being explored for the synthesis of unsymmetrical ureas. mdpi.com Research into mechanochemical synthesis using uronium-based coupling reagents also presents a green and efficient alternative for amide bond formation, a crucial step in creating more complex derivatives. acs.org
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. acs.orgrsc.org | Development of integrated multi-step flow systems for continuous production. |
| Automated Synthesis | Rapid generation of large and diverse compound libraries. amidetech.com | Adaptation of SPPS and other automated platforms for ureido-based scaffolds. |
| Novel Coupling Reagents | Increased safety, milder reaction conditions, improved substrate scope. mdpi.comacs.org | Discovery and application of non-toxic and highly efficient coupling agents. |
Advanced Characterization Techniques for Supramolecular Assemblies
The ability of the urea group to form strong, directional hydrogen bonds makes this compound an excellent building block for the construction of supramolecular assemblies. Understanding the structure and dynamics of these assemblies is crucial for their application, and advanced characterization techniques will play a pivotal role in this endeavor.
Solid-State NMR (ssNMR): ssNMR is a powerful technique for elucidating the structure and dynamics of solid materials, including hydrogen-bonded systems like those formed by urea derivatives. researchgate.netacs.orgacs.org By using ssNMR, researchers can gain detailed insights into the hydrogen-bonding patterns, molecular conformations, and intermolecular packing within the supramolecular assemblies of this compound. researchgate.netacs.org Isotope labeling, in conjunction with advanced ssNMR experiments, can provide precise distance and orientation information, leading to a comprehensive understanding of the supramolecular architecture. uw.edu.pl
Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology and is increasingly being applied to materials science for the characterization of soft matter, including supramolecular gels. This technique allows for the visualization of self-assembled structures in their native, hydrated state at near-atomic resolution. For fibrillar or tubular assemblies of this compound derivatives, cryo-EM could provide unprecedented detail about their morphology and packing.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has proven to be an invaluable tool for studying non-covalent complexes in the gas phase. nih.govuow.edu.auresearchgate.netnih.gov This technique can be used to determine the stoichiometry and binding affinities of small molecules to larger receptors, and to probe the composition of self-assembled structures. uow.edu.aunih.gov For this compound, ESI-MS could be employed to study its interactions with biological targets or to analyze the distribution of oligomeric species in its supramolecular assemblies. Tandem MS and ion mobility MS can provide further structural information about these non-covalent complexes. nih.govresearchgate.netacs.org
| Characterization Technique | Information Gained for Supramolecular Assemblies | Future Research Directions |
| Solid-State NMR | Hydrogen-bonding patterns, molecular conformation, intermolecular packing. researchgate.netacs.orgacs.org | Application of advanced multi-dimensional ssNMR techniques for complex structures. |
| Cryo-EM | High-resolution morphology and packing of self-assembled structures in a hydrated state. | Overcoming challenges in sample preparation and data analysis for smaller, more dynamic assemblies. |
| Mass Spectrometry | Stoichiometry and binding affinities of non-covalent interactions, composition of assemblies. nih.govuow.edu.auresearchgate.net | Development of new MS methods for the analysis of larger and more complex supramolecular systems. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules with tailored properties. For this compound, these computational tools can accelerate the discovery of novel analogs with enhanced functionalities.
Generative Adversarial Networks (GANs): GANs are a class of deep learning models that can learn to generate new data with the same statistical properties as the training set. nih.govresearchgate.netmedium.comnih.gov In the context of drug discovery, GANs can be trained on large databases of known molecules to generate novel chemical structures that are likely to be synthetically accessible and possess desired biological activities. nih.govarxiv.org By training a GAN on a dataset of ureido-containing compounds, researchers could generate a vast virtual library of novel this compound analogs for further computational and experimental screening.
Reinforcement Learning (RL): RL is a type of machine learning where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. acs.orgopenreview.netarxiv.orgnih.goviiit.ac.in In molecular design, RL can be used to guide the generation of molecules towards specific property objectives. acs.orgopenreview.netarxiv.orgnih.goviiit.ac.in For instance, an RL agent could be rewarded for generating this compound derivatives that are predicted to have high binding affinity to a particular protein target or possess optimal physicochemical properties for a specific application.
| AI/ML Technique | Application in Designing this compound Analogs | Potential Impact |
| Generative Adversarial Networks (GANs) | Generation of large and diverse virtual libraries of novel ureido-based compounds. nih.govresearchgate.netmedium.comnih.gov | Rapid exploration of new chemical space and identification of promising lead compounds. |
| Reinforcement Learning (RL) | Optimization of molecular structures to achieve specific design objectives (e.g., high binding affinity). acs.orgopenreview.netarxiv.orgnih.goviiit.ac.in | More efficient discovery of molecules with desired functionalities. |
| Property Prediction Models | In silico screening of generated molecules for desired biological and physicochemical properties. | Reduction in the time and cost associated with experimental screening. |
Exploration of Novel Bio-orthogonal and Chemoselective Transformations
The ability to selectively modify a molecule in a complex biological environment is a cornerstone of chemical biology. The development of novel bio-orthogonal and chemoselective transformations for this compound will open up new avenues for its application as a chemical probe and in drug delivery.
Bio-orthogonal Ligation: Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. By incorporating a bio-orthogonal handle, such as an azide (B81097) or an alkyne, into the structure of this compound, it would be possible to attach imaging agents, drugs, or other functional moieties in a highly specific manner within a biological context.
Chemoselective Urea Modification: The urea functional group itself can be a target for chemoselective transformations. While ureas are generally stable, recent research has shown that it is possible to achieve chemoselective reduction of ureas in the presence of other, more reactive carbonyl groups using specific catalysts. nih.gov This opens up the possibility of selectively transforming the urea moiety of this compound into other functional groups, providing a new tool for late-stage functionalization and the creation of prodrugs.
Unveiling Undiscovered Roles in Material Science and Chemical Biology
The unique structural features of this compound make it a versatile platform for the development of new materials and chemical biology tools with as-yet-unexplored applications.
Self-Healing Materials: The hydrogen-bonding capabilities of the urea group are central to the design of self-healing polymers. researchgate.netacs.orgrsc.orgresearchgate.netfau.de By incorporating this compound into a polymer backbone, it may be possible to create materials that can autonomously repair damage, extending their lifespan and improving their reliability. The reversible nature of the hydrogen bonds allows for the dissociation and reformation of the polymer network, leading to the healing of cracks and scratches. researchgate.net
Drug Delivery Systems: Functional polymers are increasingly being used to create sophisticated drug delivery systems that can target specific tissues and control the release of therapeutic agents. nih.govbirmingham.ac.ukmdpi.com The ureido and carboxylic acid moieties of this compound could be exploited to create polymers that self-assemble into nanoparticles or micelles for drug encapsulation. nih.gov The pH-responsive nature of the carboxylic acid could be used to trigger drug release in specific cellular compartments.
Chemical Biology Probes: The development of novel chemical probes is essential for dissecting complex biological processes. Derivatives of this compound could be designed as inhibitors or modulators of specific enzymes or receptors, leveraging the hydrogen-bonding capacity of the urea group for target recognition. nih.govacs.org Furthermore, by attaching fluorescent tags or other reporter groups, these molecules could be used to visualize and track biological targets within living cells. rsc.orgnih.govnih.gov
Q & A
Q. What are the common synthetic routes for 3-(3-Benzylureido)propanoic acid, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis typically involves coupling benzylamine derivatives with propanoic acid precursors. A two-step approach is recommended:
Ureido Formation : React 3-aminopropanoic acid with benzyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
Acid Activation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to stabilize intermediates. Purify via recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips : Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) and temperature (0°C to room temperature) to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound, and how should data be validated?
- Methodological Answer :
- GC-MS : Compare retention indices and fragmentation patterns with reference libraries (e.g., HMDB or NIST). For example, a dominant m/z peak at 222 ([M+H]+) confirms molecular ion consistency .
- NMR : Use ¹H NMR (DMSO-d6) to verify ureido protons (δ 6.5–7.2 ppm for aromatic protons; δ 3.1–3.4 ppm for CH2 groups). Cross-validate with ¹³C NMR for carbonyl signals (~170 ppm) .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity. Retention time ~8.2 min under isocratic conditions .
Q. What are the primary applications of this compound in biochemical research?
- Methodological Answer :
- Enzyme Inhibition Studies : Screen for urease or protease inhibition using kinetic assays (e.g., UV-Vis monitoring at 340 nm for ammonia release). IC50 values can be calculated via dose-response curves .
- Peptide Mimetics : Incorporate into peptide backbones to study hydrogen-bonding interactions in protein-ligand binding .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected GC-MS peaks or NMR splitting patterns)?
- Methodological Answer :
- Cross-Validation : Compare GC-MS data with synthetic intermediates to identify byproducts (e.g., unreacted benzylamine or urea derivatives). Use high-resolution MS (HRMS) for exact mass confirmation .
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotamers) from impurities. NOESY can clarify spatial proximity of protons .
Q. What strategies improve the solubility and stability of this compound in biological assays?
- Methodological Answer :
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Sonication (30 sec, 40 kHz) enhances dispersion. Avoid prolonged storage (>24 hrs) to prevent hydrolysis .
- Stability : Store lyophilized samples at -20°C in desiccated, amber vials. For aqueous buffers, add 0.1% BSA to reduce nonspecific adsorption .
Q. How can computational tools aid in optimizing synthetic routes or predicting biological activity?
- Methodological Answer :
- Retrosynthesis Software : Use platforms like Reaxys or SciFinder to identify analogous reactions (e.g., benzylurea derivatives). Prioritize routes with ≥80% reported yields .
- Docking Simulations : Model interactions with urease (PDB ID: 4GY7) using AutoDock Vina. Focus on hydrogen-bonding residues (e.g., His492 and Asp494) to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
